

# Spectroscopic Profile of 3-Isocyanatopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Isocyanatopyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-isocyanatopyridine** ( $C_6H_4N_2O$ ), a valuable reagent in synthetic chemistry and drug discovery. Due to the limited availability of published, collated experimental spectra for this specific compound, this document combines reported data with predicted values based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a reliable reference for the identification and characterization of **3-isocyanatopyridine** in a laboratory setting.

## Chemical Structure and Properties

**3-Isocyanatopyridine**, also known as 3-pyridyl isocyanate, is an aromatic compound containing a pyridine ring substituted with an isocyanate functional group at the 3-position.

Molecular Formula:  $C_6H_4N_2O$  [1] Molecular Weight: 120.11 g/mol [1] Exact Mass: 120.0324 g/mol [1] Boiling Point: 181.9 °C at 760 mmHg

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-isocyanatopyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, published experimental NMR data for **3-isocyanatopyridine** is not readily available. Therefore, the following chemical shifts and coupling constants are predicted based on the analysis of similar pyridine derivatives. The predictions account for the electron-withdrawing nature of the isocyanate group.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Isocyanatopyridine**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2	8.6 - 8.8	d	~2.0
H-4	7.9 - 8.1	ddd	~8.0, 2.5, 1.5
H-5	7.3 - 7.5	dd	~8.0, 5.0
H-6	8.5 - 8.7	dd	~5.0, 1.5

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Isocyanatopyridine**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	148 - 152
C-3	130 - 134
C-4	123 - 127
C-5	135 - 139
C-6	147 - 151
-NCO	121 - 125

## Infrared (IR) Spectroscopy

The most prominent and characteristic feature in the IR spectrum of **3-isocyanatopyridine** is the strong, sharp absorption band of the isocyanate ( $-\text{N}=\text{C}=\text{O}$ ) group.

Table 3: Characteristic IR Absorption Bands for **3-Isocyanatopyridine**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N=C=O stretch	~2270	Strong, Sharp
Aromatic C=C stretch	1600 - 1450	Medium to Weak
Aromatic C-H stretch	3100 - 3000	Medium to Weak
C-N stretch	1400 - 1300	Medium

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-isocyanatopyridine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Data for **3-Isocyanatopyridine**

m/z	Ion	Relative Intensity
120	[M] <sup>+</sup>	High
92	[M - CO] <sup>+</sup>	Medium
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>	High
51	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>	Medium

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-isocyanatopyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-10 ppm.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-160 ppm.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

## IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of neat **3-isocyanatopyridine** between two NaCl or KBr plates.
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place it in a liquid IR cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .

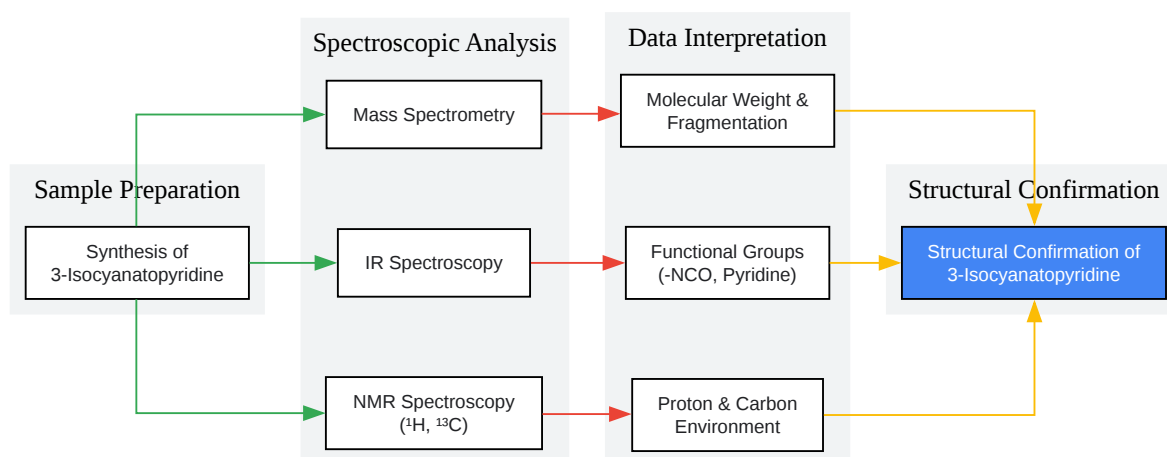
- Number of Scans: 16-32.
- Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

## Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-isocyanatopyridine** in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition (EI mode):
  - Ionization Energy: 70 eV.
  - Mass Range:  $m/z$  30-200.
  - Scan Speed: 1 scan/second.

## Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **3-isocyanatopyridine**.



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Caption: Workflow for the spectroscopic characterization of **3-isocyanatopyridine**.

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## References

- 1. 3-Isocyanatopyridine | C<sub>6</sub>H<sub>4</sub>N<sub>2</sub>O | CID 2760493 - PubChem [pubchem.ncbi.nlm.nih.gov]
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